![molecular formula C20H21N5O4 B2488472 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1209607-14-6](/img/no-structure.png)

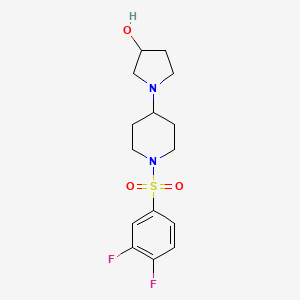

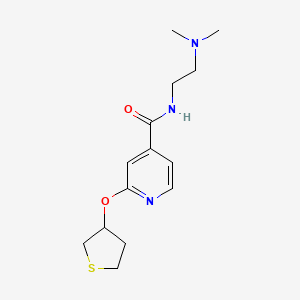

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to the specified compound involves multiple steps, including cyclocondensation, hydrolysis, and amidation. For example, novel carboxamides were prepared from starting compounds through such procedures, highlighting the complexity and the multi-step nature of synthesizing complex organic molecules (Lukić et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various analytical techniques, including X-ray diffraction analysis, which provides unequivocal evidence of the stereochemistry and the configuration around double bonds in synthesized molecules (Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological targets, demonstrating specific inhibition activities. For instance, certain synthesized carboxamides exhibit inhibition of cathepsins K and B, indicating the potential for bioactive properties (Lukić et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the application of these compounds. While specific data on the compound is not provided, similar compounds' synthesis routes often consider factors affecting these properties to optimize yields and purities (Lombar et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity under various conditions and the potential for further functionalization, are essential for understanding the compound's versatility. For instance, the introduction of fluorine atoms or other substituents into the molecule can significantly alter its reactivity and interaction with biological targets (Heravi et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) detailed the synthesis of a novel series of pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via a single-step condensation process and further modified to create various derivatives. The synthesized compounds were evaluated for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory processes. The study provides insights into the structure-activity relationships of these derivatives, highlighting their potential as therapeutic agents (Rahmouni et al., 2016).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Another study focused on the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. The research conducted by Abdellatif et al. (2014) involved preparing these derivatives and testing them for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. The study revealed that most of the tested compounds exhibited antitumor activity, with one compound in particular showing potent inhibitory activity. This research underscores the potential of pyrazolopyrimidine derivatives as anticancer agents (Abdellatif et al., 2014).

Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones

Research by Maruthikumar and Rao (2003) explored the synthesis of 1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones substituted at the 5-position with various aryl substituents. This study demonstrates a methodology for creating a diverse set of compounds based on the pyrazolopyrimidinone scaffold, which could have various biological activities. The synthesis process and the potential applications of these compounds in medicinal chemistry were discussed (Maruthikumar & Rao, 2003).

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown . It is likely that it interacts with its target in a way that modulates the target’s activity, leading to changes in cellular function. The specifics of this interaction and the resulting changes would depend on the nature of the target.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the pyrazole derivative, which is synthesized from 3-methyl-1H-pyrazole-5-carboxylic acid and 6-oxo-4-propyl-1,6-dihydropyrimidine-2-carboxylic acid. The second intermediate is the benzo[b][1,4]dioxine derivative, which is synthesized from 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-methyl-1H-pyrazole-5-carboxylic acid", "6-oxo-4-propyl-1,6-dihydropyrimidine-2-carboxylic acid", "2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid", "coupling reagents (e.g. EDC, HOBt, DIPEA)", "solvents (e.g. DMF, DCM, EtOAc)" ], "Reaction": [ "Synthesis of pyrazole intermediate: 3-methyl-1H-pyrazole-5-carboxylic acid is reacted with 6-oxo-4-propyl-1,6-dihydropyrimidine-2-carboxylic acid in the presence of coupling reagents (e.g. EDC, HOBt, DIPEA) and a suitable solvent (e.g. DMF, DCM, EtOAc) to form the pyrazole intermediate.", "Synthesis of benzo[b][1,4]dioxine intermediate: 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is reacted with coupling reagents (e.g. EDC, HOBt, DIPEA) and a suitable solvent (e.g. DMF, DCM, EtOAc) to form the benzo[b][1,4]dioxine intermediate.", "Coupling of intermediates: The pyrazole and benzo[b][1,4]dioxine intermediates are coupled using standard peptide coupling reagents (e.g. EDC, HOBt, DIPEA) and a suitable solvent (e.g. DMF, DCM, EtOAc) to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide." ] } | |

CAS-Nummer |

1209607-14-6 |

Molekularformel |

C20H21N5O4 |

Molekulargewicht |

395.419 |

IUPAC-Name |

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C20H21N5O4/c1-3-6-13-10-18(26)23-20(21-13)25-17(9-12(2)24-25)22-19(27)16-11-28-14-7-4-5-8-15(14)29-16/h4-5,7-10,16H,3,6,11H2,1-2H3,(H,22,27)(H,21,23,26) |

InChI-Schlüssel |

COMZLEBVOYLJAN-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3COC4=CC=CC=C4O3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)

![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)

![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)